molecular formula C19H28N6O2 B3009036 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034200-92-3

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

カタログ番号: B3009036
CAS番号: 2034200-92-3
分子量: 372.473
InChIキー: BZRSDBMSWJLZKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a heterocyclic molecule featuring a pyrazole core substituted with 3,5-dimethyl groups, linked via a propan-1-one bridge to a piperidin-1-yl moiety. The piperidine ring is further functionalized with a pyrazine substituent bearing a dimethylamino group at the 3-position.

Key structural attributes include:

  • Pyrazole ring: The 3,5-dimethyl substitution on the pyrazole enhances steric bulk and metabolic stability .
  • Pyrazine substituent: The dimethylamino group at the pyrazine 3-position introduces electron-donating properties, which may influence solubility and intermolecular interactions .

特性

IUPAC Name

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13-16(14(2)23-22-13)7-8-17(26)25-11-5-6-15(12-25)27-19-18(24(3)4)20-9-10-21-19/h9-10,15H,5-8,11-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSDBMSWJLZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described using its molecular formula C18H25N5OC_{18}H_{25}N_5O and a molecular weight of approximately 345.43 g/mol. Its structure features a pyrazole ring, a piperidine moiety, and a propanone functional group, which contribute to its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H25N5OC_{18}H_{25}N_5O
Molecular Weight345.43 g/mol
CAS NumberNot available
IUPAC Name3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound of interest. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A study evaluating the antiproliferative effects of related pyrazole compounds demonstrated significant cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • DU145 (prostate cancer)

These studies reported half-maximal inhibitory concentrations (IC50) ranging from 0.25 μM to 9 μM, indicating strong efficacy in inhibiting tumor growth .

The proposed mechanism for the anticancer activity includes:

  • Cell Cycle Arrest : Inducing G1 phase arrest, leading to reduced cell proliferation.
  • Apoptosis Induction : Activation of caspases and other apoptotic pathways.
  • Inhibition of Migration : Disruption of cytoskeletal integrity, affecting metastatic potential.

Neuropharmacological Effects

Beyond anticancer properties, compounds with similar structures have been noted for their neuropharmacological activities. They may exhibit:

  • Cognitive Enhancements : Potential use in treating neurodegenerative diseases.
  • Anxiolytic Effects : Reducing anxiety in animal models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values from 0.25 μM to 9 μM
NeuropharmacologicalCognitive enhancement, anxiolytic

科学的研究の応用

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines.

Case Study: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results showed that compounds with similar structures to the one discussed exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism proposed involved the inhibition of key enzymes involved in cell proliferation.

Potential Therapeutic Uses

Given its structural characteristics, this compound may have applications in:

  • Cancer Therapy : As noted above, its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Neurological Disorders : The piperidine component suggests potential use in treating neurological conditions, possibly acting on neurotransmitter systems.
  • Antimicrobial Agents : Pyrazole derivatives have shown promise against bacterial strains, which could lead to new antibiotic formulations.

Future Research Directions

Future studies should focus on:

  • Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for targeted therapies.

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthetic Method Reference
Target Compound Pyrazole-Piperidine-Pyrazine 3,5-Dimethylpyrazol-4-yl, 3-(dimethylamino)pyrazin-2-yloxy Suzuki coupling (hypothesized)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino Cyclocondensation
(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone () Pyrazolo[3,4-d]pyrimidine-Piperidine Methanesulfonyl-phenyl, isoxazolyl Buchwald-Hartwig amination
5-[(3R)-3-[[4-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-4-chloro-pyridazin-3-one () Pyrazole-Pyrrolidine-Pyridazine 3,5-Dimethylpyrazol-4-yl, chloropyridazinone Boronate coupling

Key Observations:

Pyrazole Derivatives: The target compound shares the 3,5-dimethylpyrazole motif with Compound 4i () and 5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-4-chloro-pyridazin-3-one (). However, the latter employs a pyrrolidine linker instead of piperidine, which reduces ring strain and alters conformational dynamics . Pyrazolo[3,4-d]pyrimidine cores () prioritize aromatic stacking interactions, whereas the target compound’s pyrazine ring may engage in hydrogen bonding via its dimethylamino group .

Linker Variations: Piperidine vs. pyrrolidine linkers () impact steric accessibility.

Substituent Effects: The dimethylamino group on the pyrazine ring distinguishes the target compound from analogues with electron-withdrawing groups (e.g., methanesulfonyl in ). This substitution likely improves solubility and modulates pKa, affecting bioavailability .

Structural Characterization

  • X-ray Crystallography : Pyrazole derivatives (e.g., ) are often characterized via crystallography to confirm regiochemistry and hydrogen-bonding patterns. The target compound’s stereochemistry at the piperidine 3-position could be resolved using similar methods .
  • NMR/NOESY: highlights NOESY correlations for configurational analysis, applicable to the piperidine linker’s conformation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。